molecular formula C19H19N5O4 B2381155 ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate CAS No. 1795295-17-8

ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Cat. No. B2381155
CAS RN: 1795295-17-8
M. Wt: 381.392
InChI Key: OUGFSXXBJQLPJG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

Ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate has been the subject of spectroscopic analysis to understand its molecular structure better. Studies have shown that the molecule's stability arises from hyperconjugative interactions and charge delocalization, analyzed using natural bond orbital analysis. Spectroscopic techniques such as FT-IR and FT-Raman were utilized to record and assign the molecular spectra, with comparisons made to theoretical results. The molecular electrostatic potential maps indicate possible sites for nucleophilic attacks, suggesting reactive sites within the molecule. Additionally, the compound's nonlinear optical properties were evaluated, revealing potentials much greater than urea, indicating possible applications in nonlinear optics and photonic devices (El-Azab et al., 2016).

Heterocyclic Chemistry and Synthesis

Research has also explored the compound's reactivity towards various electrophilic reagents, leading to new routes to heterocyclic compounds such as 1,3,4‐oxadiazoles, 1,3,4‐oxadiazolopyridines, and pyridopyridazines. These findings highlight the compound's versatility as a precursor in synthesizing diverse heterocyclic structures, which are foundational in developing new pharmaceuticals and materials (Elnagdi et al., 1988).

Bioactive Molecule Synthesis

In addition, ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate serves as a key precursor in the synthesis of bioactive molecules. This includes the efficient synthesis of compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing the role of such compounds in accessing a library of pyrrole derivatives. These derivatives are crucial in medicinal chemistry for their potential biological activities (Dawadi & Lugtenburg, 2011).

Novel Poly-Functionalized Compounds

Moreover, the compound has been used in the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were synthesized through a one-pot, three-component microwave-assisted process, demonstrating the compound's utility in creating poly-functionalized tri-heterocyclic benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

properties

IUPAC Name

ethyl 4-[[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-3-28-18(26)13-7-9-14(10-8-13)21-16(25)12-24-19(27)23(2)17(22-24)15-6-4-5-11-20-15/h4-11H,3,12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGFSXXBJQLPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

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